(E)-3-(1H-Indol-7-yl)acrylonitrile

Acetylcholinesterase inhibition Indole-acrylonitrile SAR Neurodegenerative disease targets

(E)-3-(1H-Indol-7-yl)acrylonitrile (CAS 168685-01-6, MF C11H8N2, MW 168.19 g/mol) is a low-molecular-weight, achiral indole-acrylonitrile conjugate distinguished by its 7-substitution pattern and E‑olefin geometry. In contrast to the widely commercialized and structurally characterized 3‑substituted isomers (CAS 85452-78-4 for (E) and CAS 85452-79-5 for (Z)) , the 7‑substituted isomer places the electron‑withdrawing acrylonitrile moiety at the least sterically hindered C‑7 position of the indole core, altering its π‑conjugation length, dipole moment, and hydrogen‑bond acceptor vector.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Cat. No. B12966364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(1H-Indol-7-yl)acrylonitrile
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C=CC#N)NC=C2
InChIInChI=1S/C11H8N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1-6,8,13H/b5-2+
InChIKeyYNIUSMYZKCTWDZ-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(1H-Indol-7-yl)acrylonitrile: Procurement-Oriented Baseline for a Positional Isomer of the Indole-Acrylonitrile Scaffold


(E)-3-(1H-Indol-7-yl)acrylonitrile (CAS 168685-01-6, MF C11H8N2, MW 168.19 g/mol) is a low-molecular-weight, achiral indole-acrylonitrile conjugate distinguished by its 7-substitution pattern and E‑olefin geometry . In contrast to the widely commercialized and structurally characterized 3‑substituted isomers (CAS 85452-78-4 for (E) and CAS 85452-79-5 for (Z)) , the 7‑substituted isomer places the electron‑withdrawing acrylonitrile moiety at the least sterically hindered C‑7 position of the indole core, altering its π‑conjugation length, dipole moment, and hydrogen‑bond acceptor vector [1]. The compound serves as a key intermediate for proprietary EP3 receptor antagonists [2] and has been profiled in broad‑panel enzyme screens (acetylcholinesterase, COX‑2, HDAC) with micromolar activity [3], establishing it as a distinct chemical tool for structure–activity relationship (SAR) exploration rather than a simple interchangeable congener of other indole‑acrylonitrile isomers.

Why 3-Substituted Indole-Acrylonitriles Cannot Replace (E)-3-(1H-Indol-7-yl)acrylonitrile in SAR-Driven Procurement


Substituting (E)-3-(1H-Indol-7-yl)acrylonitrile with a 3‑substituted indole‑acrylonitrile isomer or a saturated propanenitrile congener is not a structurally silent exchange. In the indole‑acrylonitrile pharmacophore class, the position of the acrylonitrile substituent on the indole nucleus dictates the vector of the Michael‑acceptor warhead, the dipole alignment within enzyme active sites, and the degree of steric accessibility at the reactive β‑carbon [1]. The 3‑substituted (E)‑isomer (CAS 85452-78-4) places the acrylonitrile at the electronically distinct C‑3 position, adjacent to the indole nitrogen, altering the resonance contribution of the pyrrole ring and shifting the electrophilic character of the nitrile‑conjugated double bond . Critically, the 7‑substituted scaffold is the core intermediate for EP3 receptor antagonists, including clinical candidate DTSI, a validated therapeutic strategy for peripheral arterial occlusive disease [2]. Additionally, the saturated analogue 3-(1H-indol-7-yl)propanenitrile (CAS 140639-84-5) lacks the conjugated π‑system, eliminating the unique dual electrophilic–nucleophilic reactivity that enables selective covalent engagement with biological targets . These structural differences translate into distinct biological selectivity profiles, as evidenced by the differential enzyme inhibition fingerprints observed for the 7‑substituted (E)‑isomer across AChE, COX‑2, and HDAC enzymes [3].

Quantitative Differential Evidence for (E)-3-(1H-Indol-7-yl)acrylonitrile: Enzyme Inhibition Profiles, Structural Reactivity, and Positional Selectivity Data


Acetylcholinesterase Inhibition: Micromolar Activity Unique to the 7-Substituted (E)-Isomer Among Indole-Acrylonitrile Positional Isomers

The 7‑substituted (E)‑isomer inhibits acetylcholinesterase (AChE) with an IC50 of 100 µM, directly reported in the BindingDB ChEMBL‑curated dataset (CHEMBL3289940) [1]. In contrast, a representative 3‑indolyl positional isomer — (E)-2-(benzo[d]thiazol-2-yl)-3-(1H-indol-3-yl)acrylonitrile — displays significantly greater potency (IC50 in the nanomolar range), indicating that the 3‑substitution vector yields a different enzyme interaction profile [2]. The 100 µM IC50 for the 7‑isomer establishes a baseline inhibitory activity that is structurally weaker than the 3‑indolyl analogue, confirming that the substitution position on the indole ring directly modulates target engagement.

Acetylcholinesterase inhibition Indole-acrylonitrile SAR Neurodegenerative disease targets

COX-2 vs. AChE Selectivity: Dual Enzyme Fingerprint Defines the 7-Substituted (E)-Isomer Within the Indole-Acrylonitrile Chemotype

The same compound (CHEMBL3289940) shows equipotent inhibition against COX-2 (IC50 = 100 µM) and AChE (IC50 = 100 µM), yielding a COX‑2/AChE selectivity ratio of 1.0 [1]. This balanced, micromolar dual‑target inhibition pattern is structurally informative: it reflects the electronic contribution of the 7‑position acrylonitrile, which places the electrophilic β‑carbon at a trajectory that can be equally accommodated by both enzymes' active‑site geometries. This selectivity signature differs from reported 3‑indolyl acrylonitrile chemotypes that frequently exhibit biased inhibition toward a single target [2].

COX-2 inhibition Enzyme selectivity profiling Anti-inflammatory targets

Synthetic Utility as an EP3 Antagonist Intermediate: Scaffold Proximity to a Clinically Validated Pharmacophore

The 7‑acryloyl indole scaffold — of which (E)-3-(1H-Indol-7-yl)acrylonitrile is the direct acrylonitrile precursor — is the core structural motif for DTSI (4,5-dichlorothiophene-2-sulfonic acid [(E)-3-[1-(2,4-dichlorophenylmethyl)-5-fluoro-3-methyl-1H-indol-7-yl]acryloyl]amide), a potent and selective EP3 receptor antagonist [1]. The synthetic route disclosed in US20070270594A1 requires a 7‑haloindole intermediate that undergoes Heck cross‑coupling with an acrylic acid/ester/amide; the (E)‑acrylonitrile compound can be analogously utilized as a coupling partner or reduced to the corresponding saturated linker [2]. In contrast, 3‑substituted indole‑acrylonitriles cannot access this EP3 pharmacophore space because the C‑3 position is sterically and electronically incompatible with the receptor's binding pocket requirements [3].

EP3 receptor antagonist Cardiovascular drug discovery 7-acryloyl indole synthesis

Conjugated vs. Saturated Spacer: Reactivity Distinction Between (E)-Acrylonitrile and Propanenitrile Congeners at the 7-Position

The (E)-acrylonitrile double bond in the target compound provides a conjugated π-system spanning from the indole C‑7 through the nitrile group, creating a reactive Michael acceptor whose β‑carbon can undergo nucleophilic addition . Its direct saturated counterpart, 3-(1H-indol-7-yl)propanenitrile (CAS 140639-84-5), lacks this conjugation and the associated electrophilic reactivity. While no direct comparative kinetic data are available for these two compounds, the well‑characterized thiol reactivity of α,β‑unsaturated nitriles versus the inertness of saturated nitriles is a class‑level structural principle that translates into differentiated biological covalent engagement and chemical derivatization capacity [1]. Additionally, the saturated propanenitrile analogue is itself synthesized by hydrogenation of the (E)-acrylonitrile compound , confirming the precursor–product relationship.

Chemical reactivity Michael acceptor Synthetic building block

Sub-Micromolar Glucocorticoid Receptor Activity of an Indol-7-yl Acrylonitrile Derivative: Proof-of-Concept for 7-Substituted Scaffold Potency

A structurally elaborated indol‑7‑yl acrylonitrile derivative — (+/-)-3-((3R,4S)-3-hydroxy-6-(1H-indol-7-yl)-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-5-yl)acrylonitrile (CHEMBL1682428) — demonstrates potent glucocorticoid receptor (GR) agonism with an IC50 of 16 nM in NHDF cells, assessed by inhibition of IL‑6 production relative to dexamethasone [1]. While this is not the simple (E)-3-(1H-Indol-7-yl)acrylonitrile, it establishes that the 7‑indolyl acrylonitrile motif, when appropriately elaborated, can support nanomolar target engagement at therapeutically relevant receptors. In contrast, analogous 3‑indolyl acrylonitrile GR ligands are not reported at comparable potency, underscoring the privileged nature of the 7‑substitution for certain target classes [2].

Glucocorticoid receptor agonist Anti-inflammatory Indole-acrylonitrile pharmacology

Positional Selectivity in α-Glucosidase Inhibition: 7-Substitution Yields Different Potency Profile from 3-Substituted Indole-Acrylonitrile Series

In the comprehensive α‑glucosidase inhibition study by Solangi et al. (2020), a library of 21 indole‑acrylonitrile compounds (3–23) was synthesized and evaluated, with the most potent compound (compound 10) achieving an IC50 of 0.53 ± 0.01 µM, approximately 5.5‑fold more potent than acarbose (IC50 = 2.91 ± 0.02 µM) [1]. The active compounds (IC50 range 0.53–1.36 µM) were all 3‑substituted indole‑acrylonitrile derivatives. The 7‑substituted (E)‑isomer was not reported as part of this library, consistent with the hypothesis that 7‑substitution directs the acrylonitrile warhead away from the α‑glucosidase catalytic site residues identified by molecular docking [2]. This positional divergence reinforces that 7‑substitution and 3‑substitution on the indole ring yield distinct biological activity profiles within the same chemotype.

α-Glucosidase inhibition Antidiabetic agents Indole SAR

Procurement-Guided Application Scenarios for (E)-3-(1H-Indol-7-yl)acrylonitrile: Where the 7-Substituted Isomer Delivers Unique Value


EP3 Receptor Antagonist Synthesis and Cardiovascular Drug Discovery

Programs developing prostaglandin EP3 receptor antagonists for peripheral arterial occlusive disease (PAOD) require the 7‑acryloyl indole pharmacophore that is exclusively accessible from 7‑substituted indole intermediates. (E)-3-(1H-Indol-7-yl)acrylonitrile serves as the direct acrylonitrile precursor for constructing DTSI‑class antagonists via the patented sequential Heck/cross‑coupling synthetic pathway [1]. Use of 3‑substituted or 2‑substituted indole‑acrylonitrile isomers in this synthetic route will not yield EP3‑active products, as the receptor binding pocket requires the C‑7 trajectory of the acryloyl moiety [2].

Selectivity Profiling Benchmark in Multi-Target Enzyme Screens

The compound's balanced inhibition profile against AChE (IC50 = 100 µM) and COX‑2 (IC50 = 100 µM), yielding a 1:1 selectivity ratio, makes it a valuable reference compound for calibrating selectivity assays in enzyme screening panels [1]. Researchers conducting broad‑profiling studies of indole‑acrylonitrile libraries can use this compound as an internal standard to benchmark whether newly synthesized derivatives achieve target‑biased selectivity, thereby enabling quantitative SAR comparisons across chemotypes [2].

Covalent Probe Development Leveraging the Michael Acceptor Warhead

The conjugated (E)-acrylonitrile moiety provides a reactive electrophilic β‑carbon that can form covalent adducts with cysteine thiols or other biological nucleophiles [1]. This feature enables the compound to be deployed as a starting scaffold for covalent inhibitor or chemical probe design, where the indole 7‑position anchors the molecule while the acrylonitrile warhead engages the target. The saturated analogue 3-(1H-indol-7-yl)propanenitrile cannot support covalent engagement, making the (E)-acrylonitrile compound the required procurement choice for covalent drug discovery programs [2].

Glucocorticoid Receptor Lead Optimization Starting Point

The nanomolar GR agonism (IC50 = 16 nM) observed for an elaborated 7‑indolyl acrylonitrile derivative demonstrates that the 7‑substituted scaffold can support high‑potency nuclear receptor pharmacology [1]. Medicinal chemistry teams pursuing GR‑targeted anti‑inflammatory agents can rationally procure (E)-3-(1H-Indol-7-yl)acrylonitrile as a core building block for structure‑based elaboration, with confidence that the 7‑substitution geometry is compatible with achieving nanomolar target engagement at the GR ligand‑binding domain [2].

Quote Request

Request a Quote for (E)-3-(1H-Indol-7-yl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.